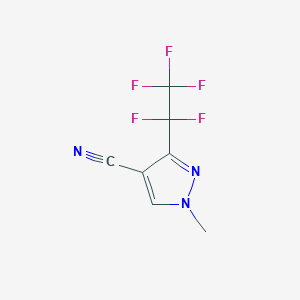
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%, also known as MFC-97, is a fluorinated organic compound with potential applications in a variety of scientific research. It is a white, crystalline solid with a melting point of 78°C and a boiling point of 131°C. MFC-97 has a unique chemical structure that makes it a versatile molecule for use in a variety of research applications, such as synthesis, drug discovery, and biochemistry.
科学的研究の応用
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has a wide range of applications in scientific research. It has been used in drug discovery and synthesis, as well as in biochemistry and molecular biology. In drug discovery, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been used to synthesize new compounds with potential therapeutic activity. In biochemistry, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various drugs.
作用機序
The mechanism of action of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and phospholipase D. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been shown to interact with certain proteins and DNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% are not fully understood. However, it has been shown to have an effect on the activity of certain enzymes, including cytochrome P450 and phospholipase D. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% has been shown to interact with certain proteins and DNA, suggesting that it may have an effect on gene expression.
実験室実験の利点と制限
The advantages of using 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% in laboratory experiments include its high purity, low cost, and wide availability. In addition, 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is easy to synthesize, making it a convenient choice for laboratory experiments. The main limitation of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% is its relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.
将来の方向性
The potential applications of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% are vast, and there are many possible future directions for research. These include further exploration of its mechanism of action, development of new synthetic methods, and investigation of its potential therapeutic applications. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97%, as well as its potential interactions with proteins and DNA. Finally, further studies could be conducted to explore the potential uses of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% in drug discovery and synthesis.
合成法
1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% can be synthesized from commercially available starting materials. The synthesis of 1-Methyl-3-(pentafluoroethyl)-1H-pyrazole-4-carbonitrile, 97% involves a series of reactions, including a base-catalyzed cyclization of 1-methyl-3-chloro-1H-pyrazole-4-carbonitrile to form the desired product. The reaction is conducted in a solvent, typically acetonitrile, and is followed by a workup and purification step.
特性
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N3/c1-15-3-4(2-13)5(14-15)6(8,9)7(10,11)12/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBYSLBUMRBQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

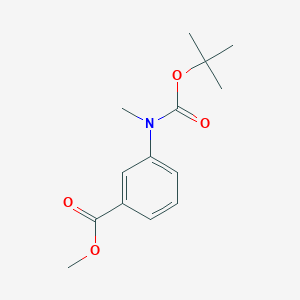





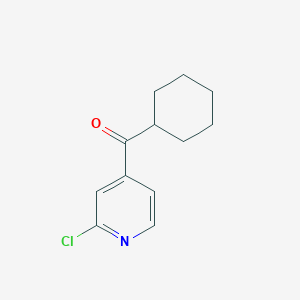

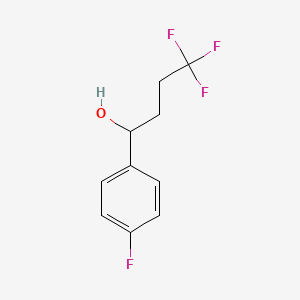
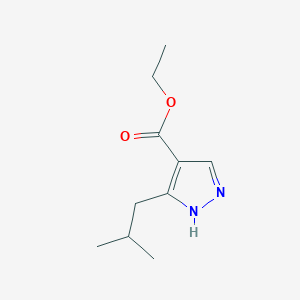

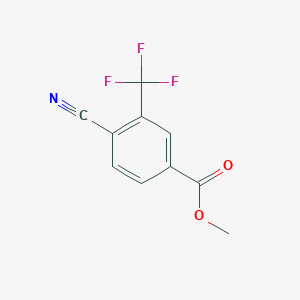
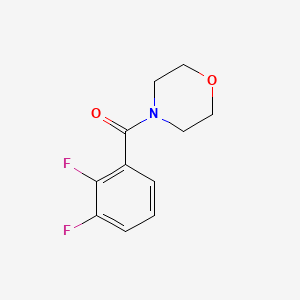
![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)